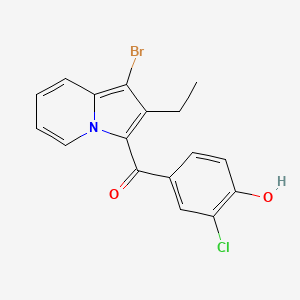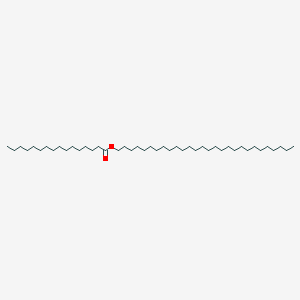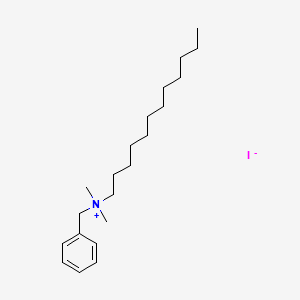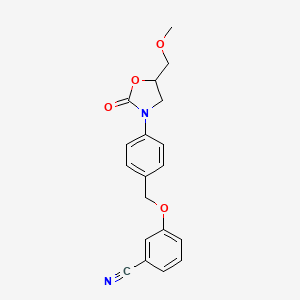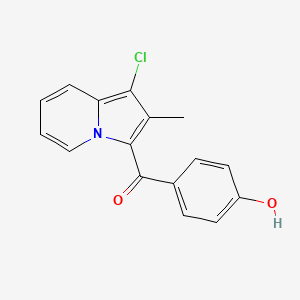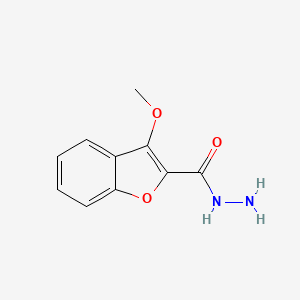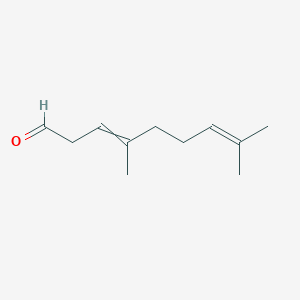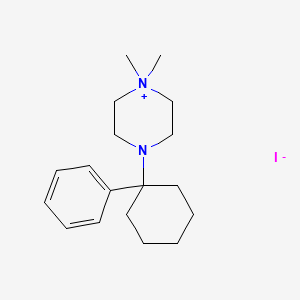![molecular formula C9H18OS3 B14446460 Cyclopentanol, 1-[tris(methylthio)methyl]- CAS No. 77412-85-2](/img/structure/B14446460.png)
Cyclopentanol, 1-[tris(methylthio)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanol, 1-[tris(methylthio)methyl]- is a chemical compound with a unique structure that includes a cyclopentanol ring substituted with a tris(methylthio)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-[tris(methylthio)methyl]- typically involves the reaction of cyclopentanol with tris(methylthio)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Cyclopentanol, 1-[tris(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Cyclopentanol, 1-[tris(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The tris(methylthio)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopentanol, 1-[tris(methylthio)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentanol, 1-[tris(methylthio)methyl]- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tris(methylthio)methyl group can participate in nucleophilic or electrophilic interactions. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simpler analog without the tris(methylthio)methyl group.
Cyclopentanone: The oxidized form of cyclopentanol.
Cyclopentane: The fully reduced form of cyclopentanol.
Uniqueness
Cyclopentanol, 1-[tris(methylthio)methyl]- is unique due to the presence of the tris(methylthio)methyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
77412-85-2 |
|---|---|
分子式 |
C9H18OS3 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-[tris(methylsulfanyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18OS3/c1-11-9(12-2,13-3)8(10)6-4-5-7-8/h10H,4-7H2,1-3H3 |
InChIキー |
QTGWAISAGVVWPN-UHFFFAOYSA-N |
正規SMILES |
CSC(C1(CCCC1)O)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
